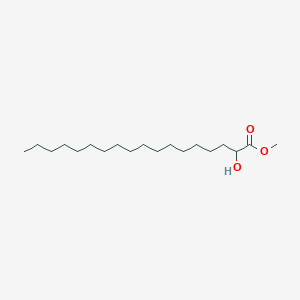

Methyl 2-hydroxyoctadecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

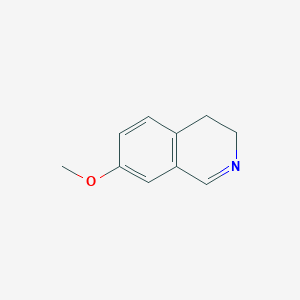

2-ヒドロキシステアリン酸メチルエステルは、メチル2-ヒドロキシオクタデカン酸としても知られており、ヒドロキシ化脂肪酸メチルエステルです。これは飽和脂肪酸であるステアリン酸の誘導体であり、2番目の炭素位置にヒドロキシル基が存在することが特徴です。 この化合物は、脂質膜の相転移を拡大する役割と、さまざまな科学分野における応用で注目されています .

準備方法

合成経路と反応条件

2-ヒドロキシステアリン酸メチルエステルは、2-ヒドロキシステアリン酸とメタノールのエステル化によって合成できます。この反応は通常、濃硫酸などの酸触媒の存在下で、カルボン酸をメタノールと加熱することによって行われます。 この反応は遅く、可逆的であるため、高収率を得るには反応条件を慎重に制御する必要があります .

工業的製造方法

工業的な設定では、エステル化プロセスは、大型反応器と連続フローシステムを使用することでスケールアップできます。反応混合物は、カルボン酸がエステルに完全に変換されるように、しばしば還流されます。 次に、生成物は蒸留または結晶化によって精製され、高純度の2-ヒドロキシステアリン酸メチルエステルが得られます .

化学反応の分析

反応の種類

2-ヒドロキシステアリン酸メチルエステルは、以下を含むさまざまな化学反応を受けます。

加水分解: エステルは、酸または塩基の存在下で加水分解されて、2-ヒドロキシステアリン酸とメタノールを生成できます.

一般的な試薬と条件

加水分解: 酸性加水分解は、エステルを塩酸などの希酸と加熱して行う一方、塩基性加水分解(けん化)は、水酸化ナトリウムなどの強塩基を使用します.

形成される主な生成物

科学的研究の応用

2-ヒドロキシステアリン酸メチルエステルは、科学研究において幅広い応用範囲があります。

作用機序

2-ヒドロキシステアリン酸メチルエステルがその効果を発揮する仕組みは、脂質膜との相互作用に関係しています。ヒドロキシル基により、脂質二重層に組み込まれ、膜の流動性と相転移特性が変化します。 これにより、膜結合タンパク質の機能と膜全体の挙動に影響を与える可能性があります . 抗HIV研究の文脈では、この化合物は、細胞内への取り込みと安定性を高めることで、ヌクレオチド類似体の送達を促進します .

類似の化合物との比較

2-ヒドロキシステアリン酸メチルエステルは、以下のものなど、他のヒドロキシ化脂肪酸メチルエステルと比較できます。

メチル12-ヒドロキシステアレート: 構造は似ていますが、ヒドロキシル基は12番目の炭素位置にあります.

メチルステアレート: ヒドロキシル基がないため、特定の化学反応では反応性が低くなります.

メチルオレエート: 二重結合を持つ不飽和脂肪酸メチルエステルであり、反応性と物理的特性の両方が異なります.

2-ヒドロキシステアリン酸メチルエステル中の2番目の炭素位置にヒドロキシル基が存在することは、その反応性と脂質膜特性を調節する能力の点で、この化合物を独自のものにします .

類似化合物との比較

2-hydroxy Stearic Acid methyl ester can be compared with other hydroxylated fatty acid methyl esters, such as:

Methyl 12-hydroxystearate: Similar in structure but with the hydroxyl group at the 12th carbon position.

Methyl stearate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Methyl oleate: An unsaturated fatty acid methyl ester with a double bond, differing in both reactivity and physical properties.

The presence of the hydroxyl group at the second carbon position in 2-hydroxy Stearic Acid methyl ester makes it unique in terms of its reactivity and its ability to modulate lipid membrane properties .

特性

IUPAC Name |

methyl 2-hydroxyoctadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFCLLRNNJZLOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347938 |

Source

|

| Record name | Methyl 2-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-35-1 |

Source

|

| Record name | Methyl 2-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。